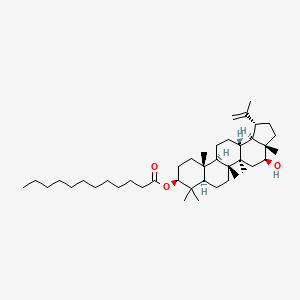
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) typically involves the glycosylation of D-glucose with sialic acid derivatives under controlled conditions. The reaction is catalyzed by glycosyltransferases, which facilitate the transfer of the sialic acid moiety to the glucose molecule. The reaction conditions, including temperature, pH, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases and other enzymes required for the synthesis of the compound. The fermentation process is followed by purification steps, including chromatography and crystallization, to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sialylated derivatives, carboxylic acids, and alcohols, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sialic acid moiety plays a crucial role in these interactions, mediating binding and recognition processes. The compound can modulate various cellular pathways, including signal transduction and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
6-Sialyl-D-lactose Sodium Salt: Another sialylated sugar with similar properties and applications.
3-Sialyl-D-glucose Sodium Salt: A structural isomer with the sialic acid moiety attached at a different position.
Uniqueness
6-Sialyl-D-glucose Sodium Salt (alpha/beta mixture) is unique due to its specific glycosylation pattern and the presence of both alpha and beta anomers.
Propiedades
Fórmula molecular |
C17H28NNaO14 |
|---|---|
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2S,3R,4R,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6-,7-,8-,9+,10+,11-,12+,13-,14+,15-,17-;/m0./s1 |
Clave InChI |
GMOJVOSMCFEVIZ-CPIRJENJSA-M |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)[O-])OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)O.[Na+] |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)







![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
![7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)
